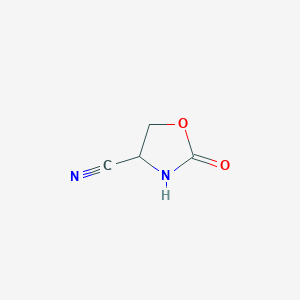![molecular formula C10H13N3S B12921425 [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile CAS No. 116196-67-9](/img/structure/B12921425.png)
[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile is a heterocyclic compound that features a pyrazine ring substituted with ethyl groups at the 3 and 6 positions, and a thioacetonitrile group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile typically involves the reaction of 3,6-diethylpyrazine with a suitable thioacetonitrile precursor. One common method involves the nucleophilic substitution reaction where 3,6-diethylpyrazine is treated with a thioacetonitrile reagent under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
化学反应分析
Types of Reactions
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学研究应用
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioacetonitrile group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
3,6-Diethylpyrazine: Lacks the thioacetonitrile group, making it less reactive in certain chemical reactions.
2-(Methylthio)acetonitrile: Contains a methyl group instead of the pyrazine ring, resulting in different chemical and biological properties.
2-(Phenylthio)acetonitrile:
Uniqueness
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile is unique due to the combination of the pyrazine ring and the thioacetonitrile group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
116196-67-9 |
|---|---|
分子式 |
C10H13N3S |
分子量 |
207.30 g/mol |
IUPAC 名称 |
2-(3,6-diethylpyrazin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H13N3S/c1-3-8-7-12-9(4-2)10(13-8)14-6-5-11/h7H,3-4,6H2,1-2H3 |
InChI 键 |
IFCWVQSJSFTGJD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(C(=N1)SCC#N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
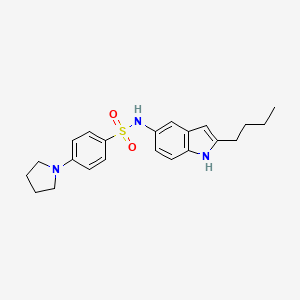
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)
![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)

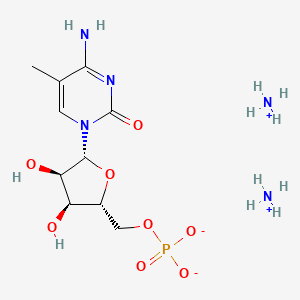
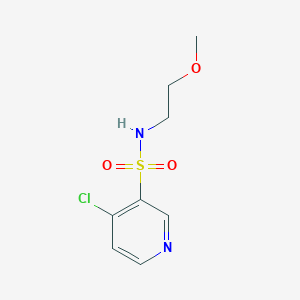
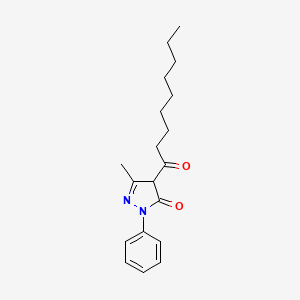
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
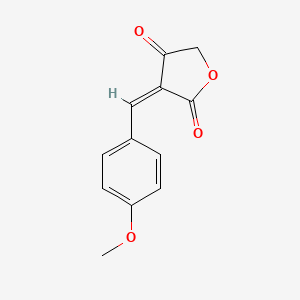

![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
